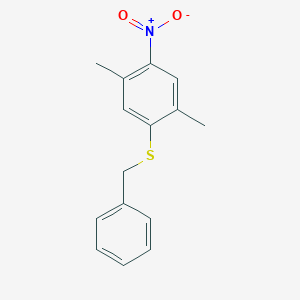

Benzyl(2,5-dimethyl-4-nitrophenyl)sulfane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

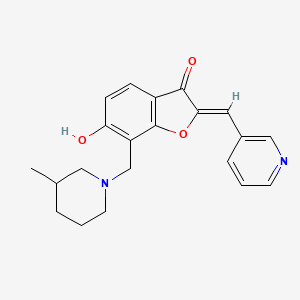

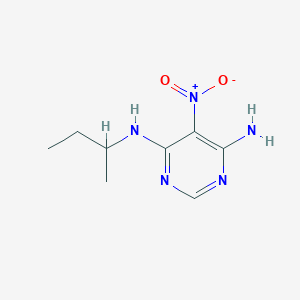

Benzyl(2,5-dimethyl-4-nitrophenyl)sulfane is an organic compound . It is also known as VOR-IM A, Vortioxetine Impurity 32, (2,4-Dimethylphenyl) (2-Nitrophenyl)Sulfane, 2,4-Dimethyl-1- [ (2-nitrophenyl)thio]benzene, Benzene, 2,4-dimethyl-1- [ (2-nitrophenyl)thio]-, and 2,4-Dimethyl-1- [ (2-nitrophenyl)sulfanyl]benzene .

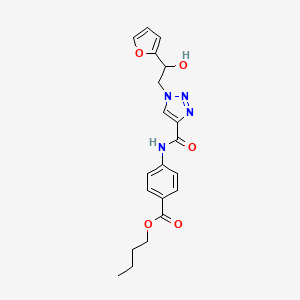

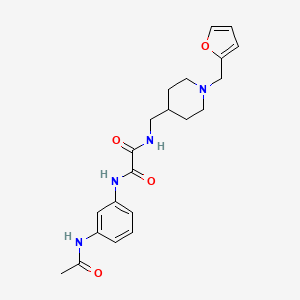

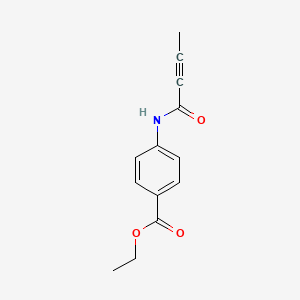

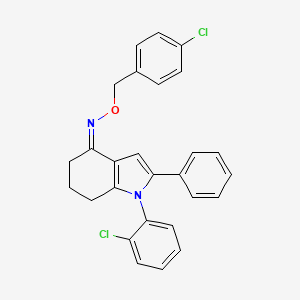

Molecular Structure Analysis

The molecular weight of this compound is 273.36 . Its IUPAC name is benzyl (2,5-dimethyl-4-nitrophenyl)sulfane . The InChI code for this compound is 1S/C15H15NO2S/c1-11-9-15 (12 (2)8-14 (11)16 (17)18)19-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 .Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 353.9±30.0 °C and a predicted density of 1.24±0.1 g/cm3 . It is typically stored at room temperature .科学的研究の応用

Synthesis and Characterization of High-Performance Materials

Benzyl(2,5-dimethyl-4-nitrophenyl)sulfane and its derivatives play a crucial role in the development of high-performance polymeric materials. Research has shown the synthesis of transparent aromatic polyimides with high refractive indices and small birefringence. These materials, derived from thiophenyl-substituted benzidines, exhibit excellent thermomechanical stabilities. Such polyimides are synthesized via thermal polycondensation, demonstrating potential for applications requiring high optical clarity and stability (Tapaswi et al., 2015).

Modification of Electrophilic Centers and Substituents

The modification of electrophilic centers and substituents in the context of pyridinolysis of O-4-nitrophenyl benzoate and thionobenzoates provides insights into reaction mechanisms influenced by the substitution of electrophilic centers. This area of research contributes to the understanding of how changes in the electrophilic center from C=O to C=S affect reaction mechanisms, with implications for the design of more efficient synthetic pathways (Um et al., 2006).

Stabilization of Novel Ions

The direct addition of sulfur or selenium to 2-nitrophenyl selenide ions leads to the formation of novel species, such as ArSeS- or ArSe2- ions. This research area explores the stabilization of these ions in specific solvents, advancing our understanding of the behavior of sulfur and selenium in chemical reactions. The nucleophilic substitution of benzyl bromide by ArSeS- ions to yield selenenyl sulfide as a major product highlights the potential for synthesizing new compounds with unique properties (Ahrika et al., 1999).

Safety and Hazards

特性

IUPAC Name |

1-benzylsulfanyl-2,5-dimethyl-4-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c1-11-9-15(12(2)8-14(11)16(17)18)19-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGONJRZSRNFCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1SCC2=CC=CC=C2)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2471143.png)

![2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2471147.png)